Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants. This compound, with its unique structure, may exhibit distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- typically involves multiple steps, including the formation of the triazolo-benzodiazepine core and subsequent functionalization. Common reagents used in these reactions include chlorinating agents, sulfonamides, and various catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- can undergo various chemical reactions, including:
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, potentially modifying the compound’s activity.
Substitution: Substitution reactions can replace one functional group with another, which may be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of novel derivatives, and exploration of its chemical properties.
Biology: Its potential biological activity makes it a candidate for research into its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Given its structural similarity to other benzodiazepines, it may be investigated for its potential therapeutic effects, such as anxiolytic, sedative, or anticonvulsant properties.
Industry: The compound may have applications in the development of new pharmaceuticals, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- likely involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it may enhance the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used primarily for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
Methanesulfonamide, N-((8-chloro-6-(2-chlorophenyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-yl)methyl)- is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its triazolo-benzodiazepine core and additional functional groups may result in different binding affinities, metabolic pathways, and therapeutic effects.
Properties
CAS No. |
117267-40-0 |
---|---|
Molecular Formula |
C18H15Cl2N5O2S |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C18H15Cl2N5O2S/c1-28(26,27)22-10-17-24-23-16-9-21-18(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)25(16)17/h2-8,22H,9-10H2,1H3 |
InChI Key |
NTBANEMUBSKQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.